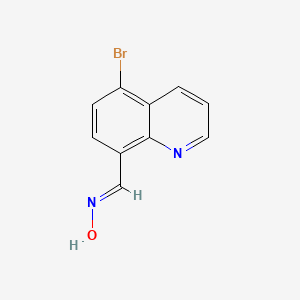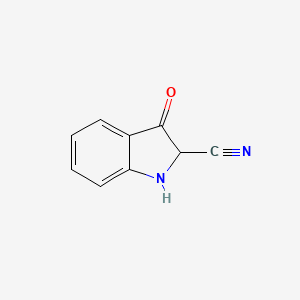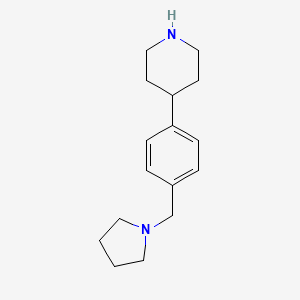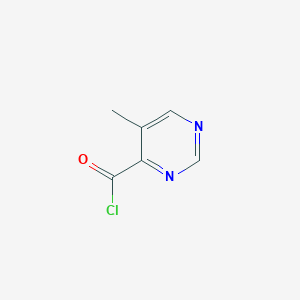
5-Methylpyrimidine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrimidine-4-carbonyl chloride: is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 5-position and a carbonyl chloride group at the 4-position of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-4-carbonyl chloride typically involves the chlorination of 5-Methylpyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Methylpyrimidine-4-carbonyl chloride undergoes nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 5-Methylpyrimidine-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-Methylpyrimidine-4-carboxylic acid: Formed from hydrolysis.
5-Methylpyrimidine-4-methanol: Formed from reduction.
Scientific Research Applications
Chemistry: 5-Methylpyrimidine-4-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pyrimidine derivatives with potential biological activities.
Biology: The compound is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions. These analogs are also used as antiviral and anticancer agents.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer drugs. It is a key intermediate in the development of new therapeutic agents.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. It is also utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-4-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of bioactive compounds that target specific enzymes and receptors in biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by acylating active site residues.
Receptors: It can interact with receptor proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
5-Methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Chloropyrimidine: Lacks the methyl group at the 5-position.
5-Methyl-2,4-dichloropyrimidine: Contains an additional chlorine atom at the 2-position.
Uniqueness: 5-Methylpyrimidine-4-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
5-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-8-3-9-5(4)6(7)10/h2-3H,1H3 |
InChI Key |
PFULMPFRBGZJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



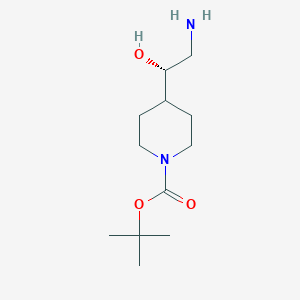


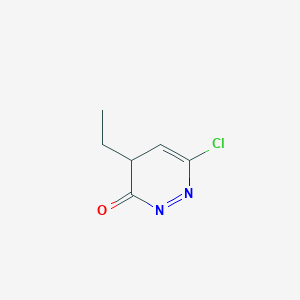
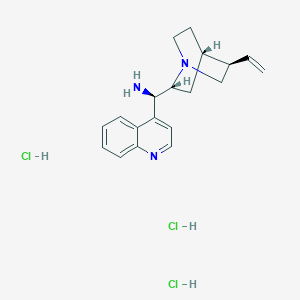
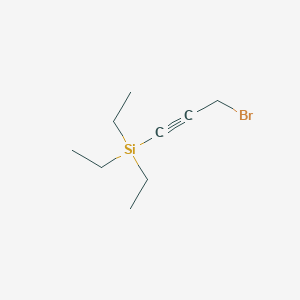
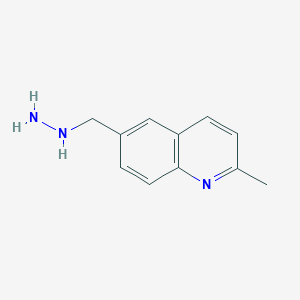
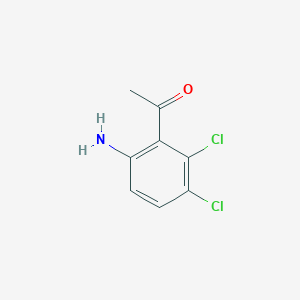
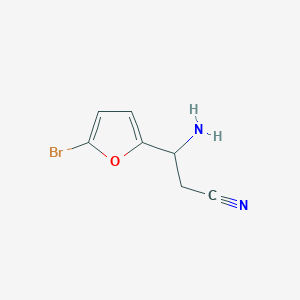
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
